molecular formula C10H17N3O B1378786 2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine CAS No. 1461707-12-9

2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine

Cat. No.: B1378786
CAS No.: 1461707-12-9
M. Wt: 195.26 g/mol
InChI Key: JRGHRSBMDKEEGM-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine is a chemical compound with a unique structure that includes an indazole ring system

Preparation Methods

The synthesis of 2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the indazole ring with 2-methoxyethyl halides in the presence of a base.

    Reduction and Amination: The final steps involve the reduction of intermediate compounds and subsequent amination to introduce the amine group at the 7th position of the indazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific indazole ring system and the presence of both methoxyethyl and amine groups, which confer unique chemical reactivity and potential biological activity.

Biological Activity

2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, summarizing findings from recent studies and highlighting its potential therapeutic applications.

  • Chemical Formula : C₉H₁₄N₄O
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 1803598-18-6

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. Preliminary studies indicate that the compound may act as an inhibitor for certain pathways involved in inflammation and cell proliferation.

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests a possible application in treating inflammatory diseases.
  • Antimicrobial Activity : Initial investigations into the antimicrobial properties of similar tetrahydroindazole derivatives indicate that they can exhibit varying degrees of antibacterial and antifungal activity. Although specific data on this compound is limited, related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeTarget/PathwayResult
Cytotoxicity AssayCancer Cell Lines (e.g., A549)IC50 values indicating moderate activity
Anti-inflammatoryTNF-alpha inhibitionSignificant reduction observed
AntimicrobialBacterial strains (e.g., E. coli)Inhibition zones measured

Case Studies

  • Case Study on Inflammatory Response :
    • A recent study evaluated the effects of tetrahydroindazole derivatives on macrophage activation. The results indicated that these compounds could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting their potential as anti-inflammatory agents.
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of tetrahydroindazole derivatives against various pathogens. The study reported that certain derivatives exhibited promising activity against resistant strains of bacteria, paving the way for further exploration into their use as novel antimicrobial agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest:

  • Absorption : Moderate bioavailability due to its lipophilic nature.
  • Metabolism : Likely undergoes hepatic metabolism; however, specific metabolic pathways remain to be elucidated.
  • Excretion : Primarily renal excretion expected based on molecular weight.

Properties

IUPAC Name

2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-14-6-5-13-7-8-3-2-4-9(11)10(8)12-13/h7,9H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGHRSBMDKEEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2CCCC(C2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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